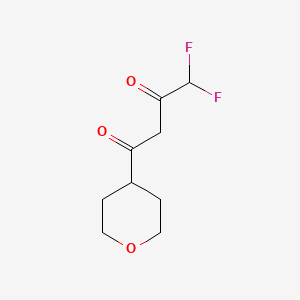
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H25N·HCl. It is a derivative of cyclohexylamine, characterized by the presence of four methyl groups on the cyclohexane ring and an ethylamine side chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3,5,5-tetramethylcyclohexanone.
Reductive Amination: The ketone is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step converts the ketone to the corresponding amine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3,3,5,5-tetramethylcyclohexanone are subjected to reductive amination.
Purification: The resulting amine is purified through distillation or recrystallization.
Hydrochloride Formation: The purified amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反応の分析
Types of Reactions
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
科学的研究の応用
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes involving amine compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用機序
The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,3,5,5-tetramethylcyclohexanone: A precursor in the synthesis of the compound.
Cyclohexylamine: A structurally related compound with similar amine functionality.
2-(3,3,5-trimethylcyclohexyl)ethan-1-amine: A similar compound with one less methyl group on the cyclohexane ring.
Uniqueness
2-(3,3,5,5-tetramethylcyclohexyl)ethan-1-amine hydrochloride is unique due to the presence of four methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-11(2)7-10(5-6-13)8-12(3,4)9-11;/h10H,5-9,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMSVPCDNGPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)







![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)
